molecular formula C17H13ClN2O2S2 B6017518 2-chloro-N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}benzamide

2-chloro-N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}benzamide

Cat. No. B6017518
M. Wt: 376.9 g/mol
InChI Key: OHAGRGNSNHOHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}benzamide, also known as AKT inhibitor VIII, is a synthetic chemical compound that has been extensively studied for its therapeutic potential in various diseases. This compound belongs to the class of benzothiazole derivatives and has been found to exhibit potent inhibitory activity against the AKT signaling pathway.

Mechanism of Action

2-chloro-N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}benzamide inhibitor VIII exerts its pharmacological effects by inhibiting the this compound signaling pathway, which is a key regulator of various cellular processes, including cell growth, survival, and metabolism. This compound inhibitor VIII specifically targets the ATP-binding site of this compound, which prevents its activation and downstream signaling. This leads to the inhibition of various downstream targets of this compound, including mTOR, FOXO, and GSK-3β, which are known to play crucial roles in various cellular processes.
Biochemical and Physiological Effects
This compound inhibitor VIII has been found to exhibit potent biochemical and physiological effects in various disease models. In cancer, this compound inhibitor VIII has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo. In diabetes, this compound inhibitor VIII has been found to improve insulin sensitivity, glucose metabolism, and pancreatic β-cell function in animal models. In neurodegenerative disorders, this compound inhibitor VIII has been found to protect neurons from oxidative stress, apoptosis, and neuroinflammation in vitro and in vivo.

Advantages and Limitations for Lab Experiments

2-chloro-N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}benzamide inhibitor VIII has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity for the this compound signaling pathway, which makes it a valuable tool for studying the role of this compound in various cellular processes. Another advantage is its well-established synthesis method, which allows for easy and reproducible preparation of the compound. However, one of the main limitations is its poor solubility in water, which can limit its use in certain experimental settings. Another limitation is its potential toxicity and off-target effects, which require careful optimization of the experimental conditions.

Future Directions

There are several future directions for research on 2-chloro-N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}benzamide inhibitor VIII. One direction is to further investigate its therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is to optimize its pharmacological properties, such as solubility, bioavailability, and toxicity, to improve its efficacy and safety in vivo. Additionally, future research could focus on developing novel derivatives of this compound inhibitor VIII with improved pharmacological properties and selectivity for the this compound signaling pathway. Finally, future studies could explore the role of this compound inhibitor VIII in combination with other therapeutic agents, such as chemotherapy, radiotherapy, and immunotherapy, to enhance its therapeutic potential in cancer and other diseases.

Synthesis Methods

The synthesis of 2-chloro-N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}benzamide inhibitor VIII involves the reaction of 2-chloro-6-nitrobenzoic acid with 2-mercapto-N-propylacetamide in the presence of thionyl chloride. The resulting intermediate is then reacted with 2-aminobenzamide in the presence of potassium carbonate to obtain the final product. The overall yield of the synthesis is around 40-50%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

2-chloro-N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}benzamide inhibitor VIII has been extensively studied for its therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, this compound inhibitor VIII has been found to exhibit potent antitumor activity by inhibiting the this compound signaling pathway, which is known to play a crucial role in tumor growth and survival. In diabetes, this compound inhibitor VIII has been found to improve insulin sensitivity and glucose metabolism by inhibiting the this compound signaling pathway. In neurodegenerative disorders, this compound inhibitor VIII has been found to protect neurons from oxidative stress and apoptosis by inhibiting the this compound signaling pathway.

properties

IUPAC Name

2-chloro-N-[2-(2-oxopropylsulfanyl)-1,3-benzothiazol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S2/c1-10(21)9-23-17-20-14-7-6-11(8-15(14)24-17)19-16(22)12-4-2-3-5-13(12)18/h2-8H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAGRGNSNHOHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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